2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
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Description
“2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 571170-81-5 . It has a molecular weight of 435.9 .
Molecular Structure Analysis
The molecular formula of this compound is C20H18ClFN2O4S . The InChI key is MQHJBUMNFVRSCJ-UHFFFAOYSA-N . The compound has a complex structure with several functional groups including a chlorobenzyl group, a fluorine atom, a methylsulfonyl group, and an acetic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 435.9 g/mol . The compound has a topological polar surface area of 111 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Scientific Research Applications
Discovery and Optimization
The compound of interest was developed as a potent and selective prostaglandin D2 (PGD2) receptor antagonist, specifically targeting the DP receptor. Initial compounds showed promising potency and selectivity but suffered from poor pharmacokinetic profiles. The substitution of the 7-methylsulfone group with a fluorine atom in the chemical structure significantly improved the pharmacokinetic properties, leading to the discovery of a more viable compound with enhanced properties (Sturino et al., 2007).
Metabolic Pathways and Species Comparison
In-depth studies on MK-0524, the active form of the compound, revealed its metabolic pathways. It was found that the major metabolic process in both preclinical species and humans involved the formation of an acyl glucuronic acid conjugate of the parent compound. Further, the study provided insights into the enzymes potentially responsible for the glucuronidation of MK-0524 in the liver and intestines across different species. Minor oxidative pathways were also identified, with CYP3A4 being the major isozyme involved in the oxidative metabolism (Dean et al., 2007).
Human Metabolism and Excretion
In humans, the compound was observed to be rapidly absorbed and primarily excreted via feces, with metabolism predominantly occurring through glucuronidation to form the acyl glucuronic acid conjugate. This pathway led to excretion of the conjugate into bile and eventually into feces, highlighting the compound's metabolic and excretion pathways in human subjects (Karanam et al., 2007).
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436805 |
Source
|
Record name | DIASTEREOMER 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |
CAS RN |
571170-81-5 |
Source
|
Record name | DIASTEREOMER 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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